molecular formula C9H9NO2S B13205459 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid

2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid

Cat. No.: B13205459
M. Wt: 195.24 g/mol
InChI Key: RBYZADAZQXWAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with thiourea and a suitable aldehyde under acidic conditions to form the desired heterocyclic ring system. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the heterocyclic ring or the carboxylic acid group.

    Substitution: The hydrogen atoms on the ring can be substituted with different functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic ring.

Scientific Research Applications

2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid has several applications in scientific research:

    Organic Synthesis: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.

    Medicinal Chemistry: The compound and its derivatives are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.

    Material Science: Derivatives of this compound are investigated for their potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfur atom in the structure can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile: This compound is structurally similar but contains a nitrile group instead of a carboxylic acid group.

    2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-methyl ester: This compound has a methyl ester group in place of the carboxylic acid group.

Uniqueness

2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is unique due to the presence of both sulfur and carboxylic acid functional groups, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H9NO2S/c11-9(12)6-4-5-2-1-3-7(5)10-8(6)13/h4H,1-3H2,(H,10,13)(H,11,12)

InChI Key

RBYZADAZQXWAGN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NC(=S)C(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.